
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine
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Overview
Description
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to a benzene ring This specific compound is characterized by the presence of a methoxyethyl group at the 4-position, a methyl group at the 6-position, and an amine group at the 3-position of the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methyl-1,5-naphthyridine.
Alkylation: The 6-methyl-1,5-naphthyridine is subjected to alkylation using 1-bromo-2-methoxyethane in the presence of a base such as potassium carbonate (K2CO3) to introduce the methoxyethyl group at the 4-position.
Amination: The resulting intermediate is then treated with ammonia or an amine source to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nitrating agents, in the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized naphthyridine derivatives, reduced amine derivatives, and substituted naphthyridine compounds.
Scientific Research Applications
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of organic electronic materials and as a building block for advanced materials.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-(1-Methoxyethyl)-1,5-naphthyridin-3-amine: Lacks the methyl group at the 6-position.
6-Methyl-1,5-naphthyridin-3-amine: Lacks the methoxyethyl group at the 4-position.
4-(1-Methoxyethyl)-6-methylquinoline: Contains a quinoline ring instead of a naphthyridine ring.
Uniqueness
4-(1-Methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine is unique due to the specific combination of functional groups and their positions on the naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(1-methoxyethyl)-6-methyl-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-7-4-5-10-12(15-7)11(8(2)16-3)9(13)6-14-10/h4-6,8H,13H2,1-3H3 |
InChI Key |
AAJQCBLZQRFQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN=C2C=C1)N)C(C)OC |
Origin of Product |
United States |
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